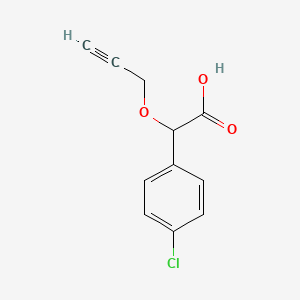
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid
概要
説明
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is an organic compound that features a chlorinated phenyl group, an acetylenic group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid can be achieved through several synthetic routes. One common method involves the alkylation of 4-chlorophenylacetic acid with propargyl bromide in the presence of a base such as potassium carbonate. The reaction typically proceeds under reflux conditions in a suitable solvent like dimethylformamide.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability of the product.
化学反応の分析
Types of Reactions
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid undergoes various chemical reactions, including:
Oxidation: The acetylenic group can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The chlorinated phenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone or corresponding carboxylic acids.
Reduction: Formation of 2-(4-chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol.
Substitution: Formation of substituted phenyl derivatives.
科学的研究の応用
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of novel materials and polymers.
作用機序
The mechanism of action of 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid involves its interaction with specific molecular targets. The acetylenic group can participate in covalent bonding with enzymes or receptors, leading to modulation of biological pathways. The chlorinated phenyl group may enhance the compound’s binding affinity and specificity.
類似化合物との比較
Similar Compounds
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ethanol
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)ketone
- 2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)propanoic acid
Uniqueness
2-(4-Chlorophenyl)-2-(prop-2-yn-1-yloxy)acetic acid is unique due to its combination of a chlorinated phenyl group and an acetylenic group, which imparts distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
特性
CAS番号 |
655223-09-9 |
|---|---|
分子式 |
C11H9ClO3 |
分子量 |
224.64 g/mol |
IUPAC名 |
2-(4-chlorophenyl)-2-prop-2-ynoxyacetic acid |
InChI |
InChI=1S/C11H9ClO3/c1-2-7-15-10(11(13)14)8-3-5-9(12)6-4-8/h1,3-6,10H,7H2,(H,13,14) |
InChIキー |
UODLIGAEPGYRCI-UHFFFAOYSA-N |
正規SMILES |
C#CCOC(C1=CC=C(C=C1)Cl)C(=O)O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details









試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
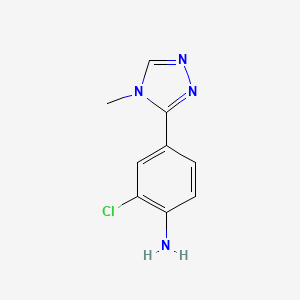

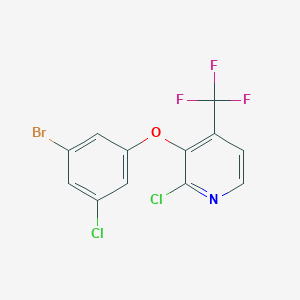

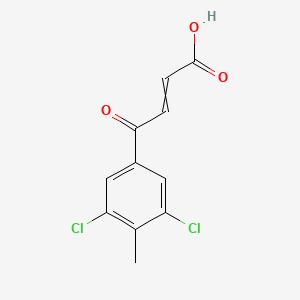
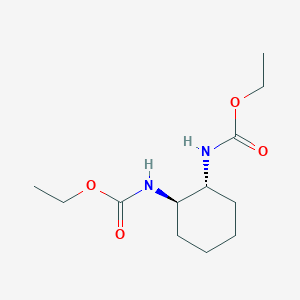
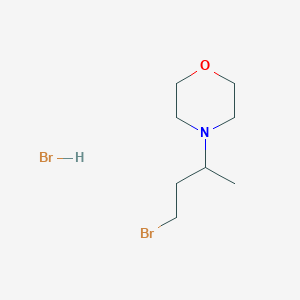
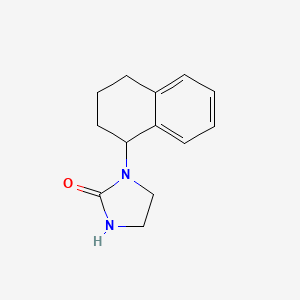
![1-Benzyl-5-cyclohexyl-3-methyl-1H-pyrazolo[4,3-c]isoquinoline](/img/structure/B8615256.png)
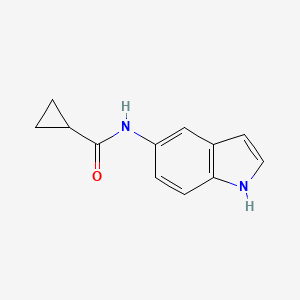
![4-[di(propan-2-yl)amino]but-2-ynoic acid](/img/structure/B8615266.png)

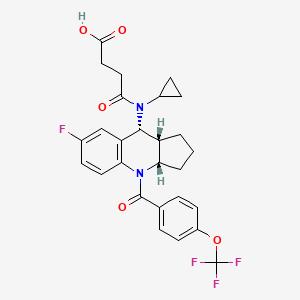
![Benzo[b]thiophene-4-ethanol](/img/structure/B8615287.png)
